N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
Description
N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 2-chlorophenyl group and at position 6 with a pyridine-4-carboxamide moiety. Chromone derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The pyridine-4-carboxamide group may contribute to hydrogen bonding and π-π stacking interactions, critical for molecular recognition in enzyme inhibition .
Properties
Molecular Formula |
C21H13ClN2O3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-4-2-1-3-15(17)20-12-18(25)16-11-14(5-6-19(16)27-20)24-21(26)13-7-9-23-10-8-13/h1-12H,(H,24,26) |
InChI Key |
ALRXNBFMQRRPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the chlorophenyl group and the pyridine carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and inferred properties of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide and its analogs:
<sup>a</sup> LogP values estimated using fragment-based methods (e.g., Crippen’s method).
<sup>b</sup> Structural analog with a different core but similar carboxamide functionality.
Key Comparisons:
Substituent Effects on Lipophilicity and Binding: The 2-chlorophenyl group in the target compound increases lipophilicity (LogP ~3.2) compared to the 4-fluorophenyl analog (LogP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .
Electronic Effects :
- Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme active sites, whereas fluorine’s smaller size and electronegativity favor metabolic stability .
Biological Implications :
- Chromone derivatives are associated with kinase inhibition, while pyrrolopyridine analogs like NB480 demonstrate dual epigenetic modulation (BET/HDAC inhibition), highlighting the impact of core structure on target selectivity .
Structural Analogs in Patent Literature
Several benzothiazole-acetamide derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ) share the 2-chlorophenyl motif but differ in core structure and functional groups (acetamide vs. carboxamide) . These compounds likely exhibit divergent binding modes due to reduced hydrogen-bonding capacity of the acetamide group.
Biological Activity
N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a chlorophenyl group, a chromenone core, and a pyridine carboxamide moiety, contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C21H13ClN2O3
- Molecular Weight : 376.8 g/mol
- IUPAC Name : N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
- Canonical SMILES : C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)Cl
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the chromenone core.
- Introduction of the chlorophenyl group.
- Addition of the pyridine carboxamide moiety.
These steps often require careful optimization of reaction conditions to ensure high yield and purity .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections detail specific findings related to its biological effects.
Anticancer Activity
- Mechanism of Action : The compound appears to interact with specific molecular targets such as enzymes or receptors involved in cancer progression, potentially inhibiting their activity due to its structural features .
- Cell Line Studies : In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance:
- Case Study Example : A study involving the use of this compound demonstrated its ability to induce apoptosis in tumor cells, with effective concentrations ranging from 30–100 nM, highlighting its potential as a multikinase inhibitor .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in preclinical models. The specific pathways involved may include the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- The chlorophenyl group enhances lipophilicity, aiding in cellular uptake.
- The chromenone core is known for its ability to interact with DNA and proteins, suggesting a mechanism for its anticancer effects.
Summary Table of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431, Jurkat | 0.03 - 0.1 | Induction of apoptosis |
| Anti-inflammatory | Various preclinical models | Not specified | Inhibition of pro-inflammatory cytokines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
